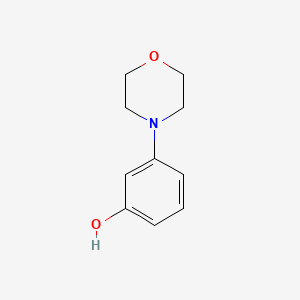

3-Morpholinophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGSGGYIUOQZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181735 | |

| Record name | 3-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27292-49-5 | |

| Record name | 3-Morpholinophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27292-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027292495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Morpholinophenol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Morpholinophenol

Abstract

This compound, a heterocyclic organic compound integrating a phenol moiety with a morpholine ring, stands as a pivotal intermediate in the landscape of modern medicinal chemistry and drug development.[1] Its unique structural architecture makes it a versatile building block for creating a diverse range of biologically active molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will explore a robust synthetic pathway, detail the essential analytical techniques for structural confirmation and purity assessment, and explain the scientific rationale behind these core methodologies.

Introduction: The Significance of the this compound Scaffold

The value of this compound (CAS No. 27292-49-5) in pharmaceutical research is primarily derived from its hybrid structure.[1] The phenolic hydroxyl group offers a site for hydrogen bonding and potential metabolic activity, while the morpholine ring, with its embedded ether and tertiary amine functionalities, can enhance aqueous solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets.

This combination has led to its extensive use as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of new analgesics and anti-inflammatory drugs.[1] Furthermore, its utility extends to biochemical research, where it serves as a scaffold for designing enzyme inhibitors to probe metabolic pathways and identify potential therapeutic targets.[1]

Synthesis of this compound: A Modern Approach

While several classical methods exist for the formation of N-aryl morpholines, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior strategy due to its high efficiency, functional group tolerance, and broad substrate scope.[2] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Chosen Pathway: Buchwald-Hartwig Amination

The selected route involves the cross-coupling of a protected 3-bromophenol with morpholine. A protecting group, such as a silyl ether (e.g., TBDMS), is often employed for the phenolic hydroxyl to prevent side reactions, although in some cases the reaction can proceed without it. The core of this process is the catalytic cycle involving a Palladium(0) species, a phosphine ligand, and a base.

Rationale for Method Selection:

-

Expertise: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a reliable and high-yielding alternative to harsher methods like nucleophilic aromatic substitution.[2] The choice of a sterically hindered phosphine ligand (e.g., a biarylphosphine like XPhos) is critical; it promotes the crucial reductive elimination step and stabilizes the active catalytic species, preventing catalyst decomposition.[3]

-

Trustworthiness: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine-catalyst complex, facilitating its entry into the catalytic cycle without competing in unwanted side reactions.[3] The reaction is typically run under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.

Synthetic Workflow Diagram

Caption: Workflow for the purification and characterization of this compound.

Summary of Analytical Data

The following table summarizes the key physical properties and the expected data from analytical characterization.

| Parameter | Expected Value / Observation | Rationale / Reference |

| Molecular Formula | C₁₀H₁₃NO₂ | Based on the chemical structure. [4] |

| Molecular Weight | 179.22 g/mol | Calculated from the molecular formula. [4] |

| Physical Appearance | Off-white solid | Typical appearance for this class of compound. [1] |

| Melting Point | 127-132 °C | As reported by chemical suppliers. [1] |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 179 | The molecular weight of the compound. Fragmentation may show loss of ethylene oxide (m/z 135) or other fragments from the morpholine ring. [4][5] |

| IR Spectroscopy | ~3200-3550 cm⁻¹ (broad): O-H stretch (phenol)~3030 cm⁻¹: Aromatic C-H stretch~2850-2950 cm⁻¹: Aliphatic C-H stretch (morpholine)~1600, ~1470 cm⁻¹: Aromatic C=C bends~1230 cm⁻¹: Aryl C-O stretch~1115 cm⁻¹: Aliphatic C-O-C stretch (ether) | The broad O-H band is characteristic of a hydrogen-bonded phenol. [6]The C-O-C stretch is indicative of the morpholine ether linkage. The combination of these peaks provides strong evidence for the structure. [7][8] |

| ¹H NMR Spectroscopy | ~8.5-9.5 ppm (s, 1H): Phenolic -OH~7.1-7.2 ppm (t, 1H): Aromatic H~6.3-6.5 ppm (m, 3H): Aromatic H~3.8-3.9 ppm (t, 4H): Morpholine -CH₂-O-~3.1-3.2 ppm (t, 4H): Morpholine -CH₂-N- | The aromatic region will show a complex pattern for the 4 protons. The morpholine protons typically appear as two distinct triplets due to the different electronic environments adjacent to oxygen versus nitrogen. [9][10]The phenolic proton is a broad singlet and may exchange with D₂O. |

| ¹³C NMR Spectroscopy | ~158 ppm: C-OH (aromatic)~149 ppm: C-N (aromatic)~130 ppm: CH (aromatic)~109 ppm: CH (aromatic)~105 ppm: CH (aromatic)~67 ppm: Morpholine -CH₂-O-~49 ppm: Morpholine -CH₂-N- | Four distinct signals are expected for the 6 aromatic carbons due to symmetry. [11]The carbon attached to the hydroxyl group (C-OH) will be the most downfield. The two carbon environments in the morpholine ring are clearly differentiated, with the carbon adjacent to the electronegative oxygen appearing further downfield. [9] |

Experimental Protocols

Disclaimer: These protocols are intended for trained professionals in a controlled laboratory setting. Always consult the full Safety Data Sheet (SDS) for all reagents before commencing work.

Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

-

3-Bromophenol

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Argon or Nitrogen gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert argon atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.3 mol%), and Sodium tert-butoxide (1.4 equivalents).

-

Reagent Addition: Add 3-bromophenol (1.0 equivalent) to the flask. Evacuate and backfill the flask with argon three times.

-

Solvent and Amine: Add anhydrous toluene via syringe, followed by morpholine (1.2 equivalents).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as an off-white solid.

Characterization Protocol: Acquiring NMR Data

-

Sample Preparation: Dissolve ~10-15 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable phenolic proton.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate relaxation delay (e.g., d1 = 5 seconds) for accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ (if applicable) carbons.

-

Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Conclusion

This guide outlines a modern, reliable, and verifiable pathway for the synthesis and characterization of this compound. The Buchwald-Hartwig amination provides an efficient route to this valuable pharmaceutical intermediate. The described analytical workflow, employing NMR, IR, and Mass Spectrometry, establishes a robust system for ensuring the structural integrity and purity of the final compound, which is a prerequisite for its application in drug discovery and development.

References

-

SingaCycle. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]

-

ACS Publications. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. Retrieved from [Link]

-

CORE. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

Simonotti, L., et al. (1984). Mass fragmentation pattern of N- and O-substituted 2-morpholinols. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

YouTube. (2023). [Chemistry] IR spectrum for Phenol and Phenetole. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (1998). Reactivity of Bis(2-chloroethyl)ether with Different Amines. Journal of Chemical Research. Retrieved from [Link]

-

Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(3-Morpholinophenyl)morpholine. Retrieved from [Link]

-

SpectraBase. (n.d.). (E)-1-(4-morpholinyl)-3-phenyl-2-propen-1-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Novel process for nu-alkylmorpholines.

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of phenol. Retrieved from [Link]

-

Defense Technical Information Center. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2005). Synthesis and characterization of some new nitrogen mustard derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [webbook.nist.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. benchchem.com [benchchem.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Morpholinophenol Derivatives

Foreword: The Morpholine Moiety - A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, is one such "privileged scaffold."[1][2] Its unique physicochemical properties, including metabolic stability and the ability to form crucial hydrogen bonds, have propelled its incorporation into a multitude of approved drugs.[1] This guide delves into a specific and promising class of these compounds: the 3-Morpholinophenol derivatives. By dissecting their mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential and the experimental avenues to unlock it.

The Core Structure: Understanding this compound

The this compound scaffold is characterized by a phenol ring substituted with a morpholine group at the meta-position. This arrangement provides a versatile platform for chemical modification, allowing for the exploration of a wide range of biological activities. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the morpholine nitrogen offers a site for substitution to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

Unveiling the Biological Tapestry: Diverse Mechanisms of Action

Derivatives of the broader morpholine class have demonstrated a remarkable array of pharmacological activities, and by extension, this compound derivatives are being explored for similar therapeutic applications.[1][2] The primary mechanisms through which these compounds exert their effects can be broadly categorized into enzyme inhibition and receptor modulation.

Precision Targeting: Enzyme Inhibition

A significant body of research points towards the ability of morpholine-containing compounds to act as potent and selective enzyme inhibitors. This inhibitory action is a key mechanism driving their therapeutic effects in various disease models.

Chronic inflammation is a hallmark of numerous diseases. Certain morpholinopyrimidine derivatives have been shown to exhibit significant anti-inflammatory properties by downregulating the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[3][4]

-

Signaling Pathway:

Caption: Inhibition of the LPS-induced inflammatory pathway by this compound derivatives.

The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, are implicated in the metabolic activation of pro-carcinogens. Aryl morpholino triazenes have been identified as a new class of compounds capable of inhibiting these enzymes, suggesting a potential chemopreventive mechanism.[5] Given the structural similarities, this compound derivatives are promising candidates for development as CYP1A1 and CYP1B1 inhibitors.

-

Mechanism of Action:

Caption: Inhibition of pro-carcinogen activation by targeting CYP1A1/1B1.

Morpholine-based fungicides, such as fenpropimorph, function by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[6][7] This disruption of the fungal cell membrane leads to cell death. The morpholine moiety is crucial for this activity, making this compound a valuable starting point for novel antifungal drug discovery.

-

Ergosterol Biosynthesis Inhibition:

Caption: Dual-target inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflows for Mechanistic Elucidation

To rigorously define the mechanism of action of novel this compound derivatives, a systematic and multi-faceted experimental approach is essential. The following protocols outline key assays for target identification and validation.

General Workflow for Mechanism of Action Studies

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

3-Morpholinophenol: A Comprehensive Technical Guide for the Modern Synthetic Chemist

Executive Summary: The Strategic Value of 3-Morpholinophenol

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a discovery program. This compound (CAS: 27292-49-5) has emerged as a highly strategic scaffold, embodying a powerful combination of two moieties prized for their physicochemical and pharmacological properties: the morpholine ring and the phenolic hydroxyl group.

This guide provides an in-depth technical analysis of this compound, moving beyond a simple recitation of properties to explain the underlying chemical principles that make it a versatile and indispensable tool for researchers, scientists, and drug development professionals. We will explore its core attributes, dissect its reactivity, provide actionable experimental protocols, and contextualize its application in the synthesis of high-value molecules.

Core Physicochemical & Structural Attributes

A foundational understanding of a building block's properties is paramount for its effective deployment in a synthetic strategy. The key attributes of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 27292-49-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | Solid | [2] |

| logP (Octanol/Water) | 1.229 (Calculated) | [3] |

| Water Solubility (logS) | -0.75 (Calculated, mol/L) | [3] |

| InChI Key | BMGSGGYIUOQZBZ-UHFFFAOYSA-N | [2] |

Deconstructing the Advantage: The Morpholine and Phenol Moieties

The utility of this compound is not merely incidental; it is a direct consequence of the synergistic interplay between its two principal functional components.

The Morpholine Moiety: A "Privileged" Pharmacophore

The morpholine ring is widely regarded as a "privileged structure" in medicinal chemistry.[4] Its prevalence in approved pharmaceuticals is a testament to the advantageous properties it confers upon a parent molecule.[5]

-

Enhanced Aqueous Solubility: The ether oxygen within the morpholine ring acts as a hydrogen bond acceptor, often improving the solubility profile of otherwise lipophilic compounds. This is a crucial parameter for optimizing drug absorption and distribution.

-

Metabolic Stability: The morpholine ring is generally robust and resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles, such as a longer half-life.[4]

-

Modulated Basicity: With a pKa that is typically lower than that of analogous piperidines, the morpholine nitrogen is less basic. This can be critical for fine-tuning interactions with biological targets and reducing off-target effects associated with high basicity.[5]

-

CNS Permeability: The unique balance of lipophilicity and hydrophilicity provided by the morpholine ring can be leveraged to improve permeability across the blood-brain barrier (BBB), making it a valuable scaffold for CNS-active compounds.[6]

The Phenolic Hydroxyl Group: A Versatile Synthetic Handle

The phenolic -OH group is one of the most versatile functional groups in organic synthesis. Its presence on the this compound scaffold provides a primary reaction site for a host of critical chemical transformations.

-

Nucleophilicity: The phenoxide anion, readily generated by treatment with a mild base, is an excellent nucleophile for SN2 reactions, most notably the Williamson ether synthesis.

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a potent activating group and, in concert with the ortho,para-directing morpholine substituent, strongly influences the regioselectivity of electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions.[7]

-

Cross-Coupling Precursor: The phenolic hydroxyl can be readily converted into a triflate (trifluoromethanesulfonate), an outstanding leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of complex C-C, C-N, and C-O bonds.[8][9]

Core Synthetic Transformations & Validated Protocols

This compound serves as a key intermediate in the synthesis of a wide array of molecules, from pharmaceuticals to agrochemicals.[1] Its bifunctional nature allows for selective and sequential reactions, providing chemists with precise control over molecular architecture. Below are detailed protocols for its most fundamental and impactful transformations.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This reaction is the cornerstone for creating aryl ethers, a common motif in kinase inhibitors and other drug classes. The causality lies in the deprotonation of the weakly acidic phenol to form a potent phenoxide nucleophile, which then displaces a halide from a primary alkyl halide via an SN2 mechanism.[3][10]

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

-

Solvent & Base Addition: Add a suitable aprotic polar solvent such as acetonitrile or DMF (approx. 0.1-0.2 M concentration). Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).[11] Stir the suspension vigorously.

-

Deprotonation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium or cesium phenoxide salt.

-

Alkylating Agent Addition: Add the primary alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.

-

Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate. Combine the organic filtrates and wash sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

}

Workflow for O-Alkylation of this compound.

Protocol 2: Regioselective Electrophilic Aromatic Substitution (Bromination)

The electron-donating nature of both the hydroxyl and morpholino groups strongly activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.[7][12] Steric hindrance from the morpholine group often favors substitution at the positions ortho and para to the hydroxyl group.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a round-bottom flask protected from light.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Electrophile Addition: Slowly add a solution of the electrophile, such as N-Bromosuccinimide (NBS, 1.05 eq.), portion-wise over 15-20 minutes. The choice of electrophile and catalyst is critical; for halogenation, a Lewis acid is often used to polarize the X-X bond, but highly activated rings can react with reagents like NBS directly.[13]

-

Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the consumption of starting material by TLC.

-

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Work-up: If using DCM, separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting regioisomeric mixture by flash chromatography or recrystallization.

}

Workflow for Electrophilic Bromination.

Applications in Drug Discovery & Advanced Synthesis

The true power of this compound is realized in its application as a core intermediate for biologically active molecules. Its structure is frequently found at the heart of compounds targeting a range of diseases.

-

Kinase Inhibitors: Many protein kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, utilize a morpholine-substituted aromatic core.[6] The morpholine often serves as a "hinge-binder," forming critical hydrogen bonds in the ATP-binding pocket of the enzyme, while the substituted phenol provides a vector for building out the rest of the molecule to achieve potency and selectivity.[14]

-

Analgesics and Anti-Inflammatory Agents: The scaffold is a key intermediate in the development of novel pain and inflammation therapeutics.[1]

-

CNS Drug Candidates: As discussed, the morpholine moiety can enhance BBB permeability, making this compound a valuable starting point for drugs targeting neurological disorders.[6]

-

Agrochemicals: Beyond pharmaceuticals, it is used in the synthesis of fungicides and herbicides, where the morpholine ring contributes to the biological activity.[1]

Conclusion: An Essential Component of the Synthetic Chemist's Toolkit

This compound is far more than a simple chemical reagent; it is a sophisticated synthetic building block that provides a pre-packaged solution to common challenges in medicinal chemistry, including solubility, metabolic stability, and synthetic tractability. Its dual-handle reactivity—leveraging both the nucleophilic phenol and the activated aromatic ring—allows for diverse and complex molecular architectures to be constructed efficiently. For research teams engaged in the discovery of novel therapeutics and advanced materials, a thorough understanding and strategic implementation of this compound is not just an advantage, but a necessity for innovation and success.

References

-

Chemical Properties of this compound (CAS 27292-49-5). Cheméo. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmaffiliates. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Experiment 06 Williamson Ether Synthesis. University of Michigan-Dearborn. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ACS Publications. [Link]

-

Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]

-

Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. RSC Publishing. [Link]

-

Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Examples of electrophilic aromatic substitution. Lumen Learning. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

-

Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]

-

Protein Reduction, Alkylation, Digestion. University of Washington. [Link]

-

Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. [Link]

-

Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. NIH. [Link]

-

Protein kinase inhibitors: contributions from structure to clinical compounds. Scilit. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

- 6. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 14. scilit.com [scilit.com]

A Technical Guide to the Solubility of 3-Morpholinophenol in Organic Solvents

Abstract

3-Morpholinophenol is a versatile heterocyclic compound of significant interest in pharmaceutical and chemical synthesis, serving as a key intermediate for various biologically active molecules.[1] Its unique molecular architecture, which combines a phenolic ring and a morpholine moiety, dictates its physicochemical properties, with solubility being a critical parameter for its application in synthesis, formulation, and biological assays. This guide provides a comprehensive technical overview of the solubility of this compound in common organic solvents. We will explore the theoretical principles governing its solubility, provide a qualitative analysis across different solvent classes, and detail a standardized protocol for its experimental determination.

Introduction: The Molecular Profile of this compound

This compound, also known as 3-(4-Morpholinyl)phenol, is an off-white solid with a molecular weight of 179.22 g/mol and a melting point in the range of 127-132 °C.[1][2] Its structure is characterized by three key functional regions that dictate its interactions with solvent molecules:

-

The Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor, making it a primary site for interaction with polar and protic solvents.

-

The Morpholine Ring: This portion of the molecule contains a tertiary amine (a hydrogen bond acceptor) and an ether linkage (another hydrogen bond acceptor). The morpholine ring itself imparts a degree of polarity and is known to be miscible with a wide range of organic solvents.[3][4]

-

The Phenyl Ring: This aromatic ring is largely nonpolar and can engage in van der Waals forces and π-π stacking interactions, contributing to its solubility in aromatic or less polar solvents.

The interplay of these features results in an amphiphilic molecule with a calculated LogP value of approximately 1.23, suggesting a moderate lipophilicity and a calculated water solubility (LogWS) of -0.75.[5] This balance of hydrophilic and lipophilic character is key to its utility in drug discovery, as it influences pharmacokinetic properties like absorption and membrane permeability.[6][7]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[6] For this compound, we can predict its solubility based on the following interactions:

-

Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, while the nitrogen and oxygen atoms in the morpholine ring are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents for this compound.

-

Dipole-Dipole Interactions: Both the phenol and morpholine moieties possess dipole moments. Therefore, polar aprotic solvents (e.g., acetone, ethyl acetate, DMSO) will effectively solvate this compound through dipole-dipole interactions.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar phenyl ring and the aliphatic sections of the morpholine ring will interact with nonpolar solvents (e.g., toluene, hexane) via these weaker forces. However, given the strong polar nature of the rest of the molecule, solubility in purely nonpolar solvents is expected to be limited.

Solubility Profile Across Solvent Classes

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its structural features and the properties of common organic solvents. The following table summarizes the expected solubility at ambient temperature.

| Solvent Class | Example Solvents | Polarity | Key Interactions | Predicted Solubility |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen Bonding, Dipole-Dipole | High to Very High |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | High | Dipole-Dipole | High to Very High |

| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Medium | Dipole-Dipole, London Dispersion | Moderate to High |

| Nonpolar Aromatic | Toluene | Low | π-π Stacking, London Dispersion | Low to Moderate |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Very Low | London Dispersion | Very Low / Insoluble |

Rationale:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors, readily interacting with all polar sites on the this compound molecule, leading to high solubility.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): As strong polar solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptional at dissolving a wide range of organic compounds, including those with multiple polar functional groups.[9][10][11] They will effectively solvate this compound. Acetone, being a polar aprotic solvent, will also facilitate dissolution through strong dipole-dipole interactions.[12]

-

Moderate Polarity Solvents (e.g., Ethyl Acetate, DCM): Ethyl acetate can act as a hydrogen bond acceptor and has a moderate dipole moment, making it a reasonably good solvent.[13][14] Dichloromethane's ability to dissolve both polar and non-polar compounds suggests it will also be an effective solvent.[15]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Toluene's aromatic character allows for some interaction with the phenyl ring of this compound, which may result in low to moderate solubility.[16][17] In contrast, aliphatic hydrocarbons like hexane lack any significant polar interactions and are poor solvents for this compound.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[3]

Isothermal Shake-Flask Solubility Determination Workflow

Caption: Isothermal Shake-Flask Method Workflow.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the dissolution has reached equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. It is important not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, tared vial. This step removes any microscopic undissolved particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard calibration curve.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Conclusion

This compound exhibits a solubility profile that is highly dependent on the nature of the organic solvent. Its amphiphilic character, with both hydrogen-bonding capabilities and nonpolar regions, allows for significant solubility in a wide range of polar protic and aprotic solvents. Solubility is predicted to be high in alcohols, DMSO, and DMF, moderate in solvents like ethyl acetate and dichloromethane, and low in nonpolar aliphatic and aromatic hydrocarbons. For precise applications in drug development and process chemistry, it is imperative to determine the quantitative solubility in the specific solvent system of interest using a robust experimental method such as the isothermal shake-flask technique outlined in this guide. This foundational data is essential for ensuring reproducible results in synthesis, formulation, and screening campaigns.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Online]. YouTube.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 27292-49-5). [Online].

- Solubility of Things. (n.d.). Morpholine hydrochloride. [Online].

- Vulcanchem. (n.d.). Morpholine, 4-(1-hydroxypropyl)- () for sale. [Online].

- Chem-Impex. (n.d.). This compound. [Online].

- Goel, K. K., et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Online].

- PubChem. (n.d.). Morpholine. [Online]. National Institutes of Health.

- Wikipedia. (n.d.). Morpholine. [Online].

- ChemicalBook. (n.d.). This compound CAS#: 27292-49-5. [Online].

- ChemicalBook. (2023). This compound | 27292-49-5. [Online].

- Reddit. (2022). DMF Work-up and Solubility Issues. [Online]. r/Chempros.

- ACS Chemical Neuroscience. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Online]. ACS Publications.

- Bloom Tech. (2025). Which organic solvents can dissolve 3 - Dimethylaminophenol? [Online].

- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Online].

- Wikipedia. (n.d.). Toluene. [Online].

- Quora. (2018). Why is phenol soluble in ethyl acetate? [Online].

- Alliance Chemical. (2023). The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. [Online].

- ResearchGate. (n.d.). Biologically active N-arylated morpholine derivatives. [Online].

- Gaylord Chemical. (n.d.). Ethyl Acetate Solvent Properties. [Online].

- NIST. (n.d.). This compound. [Online]. NIST WebBook.

- ChemicalBook. (n.d.). (3-MORPHOLINOPHENYL)METHANOL CAS#: 145127-38-4. [Online].

- PubChem. (n.d.). Toluene. [Online]. National Institutes of Health.

- Wikipedia. (n.d.). Piperazine. [Online].

- PubChem. (n.d.). Methanol. [Online]. National Institutes of Health.

- Wikipedia. (n.d.). Dimethyl sulfoxide. [Online].

- ResearchGate. (2021). Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide. [Online].

- Wikipedia. (n.d.). Dimethylformamide. [Online].

- PubChem. (n.d.). Dimethyl Sulfoxide. [Online]. National Institutes of Health.

- Park, K. (n.d.). SOLUBILITY OF POLYMERS. [Online].

- MDPI. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Online].

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Online].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 4. Morpholine - Wikipedia [en.wikipedia.org]

- 5. This compound (CAS 27292-49-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 10. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. bloomtechz.com [bloomtechz.com]

- 13. quora.com [quora.com]

- 14. Ethyl Acetate Solvent Properties [macro.lsu.edu]

- 15. labproinc.com [labproinc.com]

- 16. Toluene - Wikipedia [en.wikipedia.org]

- 17. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Morpholinophenol in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the morpholine ring has emerged as a particularly valuable moiety, lauded for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This technical guide delves into the specific potential of a key building block incorporating this advantageous heterocycle: 3-Morpholinophenol .

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, exploring the multifaceted applications of this compound in the synthesis of novel therapeutic agents. We will dissect the synergistic contributions of the morpholine and phenol functionalities, examine its role in the construction of targeted therapies, and provide practical insights into the design and synthesis of next-generation drug candidates.

The Chemical and Pharmacological Significance of the this compound Scaffold

This compound, with its unique amalgamation of a hydrophilic morpholine ring and a versatile phenolic hydroxyl group, presents a compelling starting point for medicinal chemistry campaigns.[3] The morpholine moiety is frequently incorporated into drug molecules to improve aqueous solubility, metabolic stability, and to introduce a basic center for salt formation, thereby enhancing bioavailability.[1] The phenolic hydroxyl group, on the other hand, offers a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. Furthermore, the hydroxyl group itself can participate in crucial hydrogen bonding interactions with biological targets.

The strategic placement of the morpholine group at the meta-position of the phenol ring influences the electronic properties and conformational flexibility of the molecule, providing a distinct vector for molecular exploration compared to its ortho and para isomers.

Applications in the Synthesis of Kinase Inhibitors

The inhibition of protein kinases is a major focus in the development of targeted cancer therapies.[4] The morpholine ring is a common feature in many approved and investigational kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to potency and selectivity.[2][5] this compound serves as an ideal scaffold for the synthesis of kinase inhibitors, leveraging both of its key functional groups.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several potent PI3K inhibitors incorporate a morpholine-substituted aromatic ring. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.[5]

The synthesis of such inhibitors can be envisioned to start from this compound, where the phenolic hydroxyl is first converted to a leaving group (e.g., triflate) or a boronic ester to enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for the introduction of the core heterocyclic scaffold of the kinase inhibitor. The morpholine nitrogen can then be further functionalized if required.

Conceptual Synthetic Workflow for a PI3K Inhibitor Scaffold from this compound

Figure 1. A generalized workflow for the synthesis of PI3K inhibitors.

Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Gefitinib, an EGFR inhibitor, features a morpholino-ethoxy side chain. While not a direct derivative of this compound, its structure highlights the importance of the morpholine moiety in this class of drugs. The synthesis of novel Gefitinib analogues can potentially utilize this compound as a starting material to introduce variations at the solvent-exposed region, aiming to improve potency against resistant mutants or to modulate pharmacokinetic properties.

A Versatile Precursor for Opioid Receptor Modulators

The phenolic hydroxyl group is a critical pharmacophoric element in many opioid receptor ligands, including morphine and its derivatives.[6] The 3-hydroxyphenyl group, in particular, is a well-established bioisostere for the phenolic A-ring of morphine. This makes this compound an attractive starting point for the synthesis of novel opioid receptor modulators with potentially improved side-effect profiles.[3]

The morpholine ring can serve as a constrained amino group, influencing the conformational preference of the molecule and its interaction with the opioid receptor subtypes (μ, δ, and κ).

Table 1: Key Functional Groups of this compound and Their Roles in Drug Design

| Functional Group | Key Properties and Roles in Medicinal Chemistry |

| Morpholine Ring | Enhances aqueous solubility and metabolic stability. Provides a basic center for salt formation. Can participate in hydrogen bonding. Influences molecular conformation. |

| Phenolic Hydroxyl | Serves as a versatile synthetic handle for further molecular elaboration. Acts as a hydrogen bond donor. Critical pharmacophoric feature for various targets, including opioid receptors. |

| Meta-Substitution | Provides a distinct substitution pattern for exploring structure-activity relationships. Influences electronic properties and conformational flexibility. |

Experimental Protocols: A Guideline for Synthesis and Evaluation

The following protocols are provided as a general framework for the synthesis and biological evaluation of derivatives of this compound.

General Synthetic Protocol: Etherification of this compound

This protocol describes a general method for the alkylation of the phenolic hydroxyl group, a common first step in the elaboration of the this compound scaffold.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Base Addition: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq) to the solution and stir at room temperature for 30 minutes.

-

Alkylating Agent Addition: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

In Vitro Biological Assay: Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

-

Assay Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.

-

Inhibition: Add the diluted test compounds to the assay wells and incubate for a predetermined time at a specific temperature.

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Logical Flow for Drug Discovery Utilizing this compound

Figure 2. A schematic representation of the drug discovery process.

Future Perspectives and Conclusion

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its inherent chemical tractability and the favorable properties imparted by the morpholine ring make it a highly valuable building block for the synthesis of a diverse array of biologically active molecules.[3] While its full potential is still being explored, the existing body of literature on morpholine-containing drugs provides a strong rationale for its continued investigation.

Future research efforts should focus on the systematic exploration of the chemical space around the this compound core. The development of novel synthetic methodologies to further functionalize this scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of complex diseases deepens, the versatility of this compound will ensure its place as a key tool in the arsenal of medicinal chemists for years to come.

References

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-4421.

- Li, G., et al. (2022). Concise total synthesis of opioids. Organic Chemistry Frontiers, 9(10), 2735-2741.

- Kumar, R., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(48), 31267-31276.

- Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.

- Jain, A., & Sahu, S. K. (2024).

- Zhang, X., et al. (2016). Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents. ACS Infectious Diseases, 2(11), 775-787.

-

Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.

- Li, W., et al. (2018). A new synthesis of morphine-based analgesics.

- Jain, A., & Sahu, S. K. (2024).

- Váradi, A., et al. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. Molecules, 28(12), 4889.

-

Matrix Fine Chemicals. (n.d.). 3-(MORPHOLIN-4-YL)PHENOL. Retrieved from [Link]

- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.

-

PubChem. (n.d.). 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol;hydrochloride. Retrieved from [Link]

- Novak, B. H. (2000). Morphine Synthesis and Biosynthesis-An Update. Current Organic Chemistry, 4(3), 343-362.

- Wang, Y., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(21), 3907.

- de Boer, A. G., et al. (1996). Morphine-3-esters.

- Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Omega, 8(4), 4065-4075.

- Szychta, P., et al. (2023). New 4-(Morpholin-4-Yl)

- Stumpfe, D., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 753.

- Harris, H. S. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR SCAFFOLD.

- Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202.

- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]

- 7. Concise total synthesis of opioids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Discovery and Synthesis of Novel 3-Morpholinophenol Analogs: A Technical Guide for Drug Development Professionals

Abstract

The 3-morpholinophenol scaffold represents a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents, most notably in the realm of analgesia and kinase inhibition.[1] Its inherent physicochemical properties, conferred by the morpholine ring, often lead to improved pharmacokinetic profiles, making it an attractive starting point for novel drug discovery campaigns.[2][3] This in-depth technical guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and biological evaluation workflows pertinent to the discovery and development of novel this compound analogs. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and bioassays, and explore the critical structure-activity relationships that govern the therapeutic potential of this versatile chemical class.

Introduction: The Strategic Value of the this compound Core

The this compound core is a key intermediate in the synthesis of numerous biologically active molecules.[1] The morpholine moiety is a "privileged" pharmacophore, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target engagement.[2][3] The phenolic hydroxyl group, on the other hand, provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile point for chemical modification.[1]

The strategic value of this scaffold lies in its modular nature, which allows for systematic exploration of chemical space through targeted modifications at three key positions: the phenolic hydroxyl, the aromatic ring, and the morpholine nitrogen. This guide will explore the synthesis of novel analogs through derivatization at these positions to modulate pharmacological activity.

Synthetic Strategies for Novel this compound Analogs

The synthesis of a diverse library of this compound analogs is paramount for establishing robust structure-activity relationships (SAR). The following section details validated synthetic protocols for the derivatization of the this compound core.

Synthesis of the Core Scaffold: 3-(Morpholin-4-yl)phenol

The foundational this compound scaffold can be efficiently synthesized via palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[4][5][6][7][8] This method offers high yields and broad functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination for 3-(Morpholin-4-yl)phenol

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-bromophenol (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).

-

Solvent: Add anhydrous toluene or dioxane.

-

Inert Atmosphere: Purge the tube with argon for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram: Synthetic Workflow for this compound

Sources

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Versatility of 3-Morpholinophenol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents, earning the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1] Its simple, six-membered heterocyclic structure, containing both a secondary amine and an ether linkage, imparts a favorable combination of properties upon a molecule. These include improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets, all of which contribute to an enhanced pharmacokinetic and pharmacodynamic profile.[1][2]

At the heart of many of these derivatives lies 3-Morpholinophenol, a versatile chemical intermediate.[3] Its structure, combining the beneficial morpholine ring with a reactive phenol group, serves as an ideal starting point for the synthesis of vast libraries of compounds with diverse biological activities. This guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their applications in oncology, infectious diseases, and inflammation. We will delve into mechanisms of action, structure-activity relationships (SAR), and the practical experimental protocols required to assess their therapeutic potential.

Part 1: Anticancer Activity - Targeting Aberrant Signaling

The uncontrolled proliferation that characterizes cancer is often driven by dysregulated signaling pathways. Many derivatives of this compound have been developed as potent inhibitors of key kinases within these pathways, demonstrating significant anticancer potential.[4][5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A critical signaling cascade frequently overactive in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which governs cell cycle progression, proliferation, and survival.[6][7] The morpholine moiety has proven to be a key pharmacophore in the design of potent PI3K inhibitors.[8] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase, while the rest of the molecule can be modified to enhance potency and selectivity.[1][9]

Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] This second messenger recruits the kinase Akt to the cell membrane, where it is activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis and cell growth.[3][] Morpholine-containing inhibitors function by competitively binding to the ATP-binding site of PI3K, thereby preventing the phosphorylation of PIP2 and halting the entire downstream signaling cascade, leading to reduced proliferation and the induction of apoptosis.[9]

Case Study: Gefitinib

Gefitinib (Iressa®) is a prime example of a successful kinase inhibitor that, while not a direct derivative of this compound, incorporates a crucial morpholine-containing side chain. It functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The synthesis of Gefitinib often involves coupling a quinazoline core with a side chain containing a morpholine group, such as 4-(3-chloropropyl)morpholine.[2] This morpholine moiety enhances the solubility and overall drug-like properties of the molecule, contributing to its clinical efficacy in treating non-small cell lung cancer.[2][11] The development of Gefitinib and its derivatives highlights the strategic importance of incorporating the morpholine scaffold in modern anticancer drug design.[12]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that modifications to the this compound scaffold can dramatically influence anticancer activity.[1]

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenol ring are critical. Electron-withdrawing groups can modulate the pKa of the phenol, influencing binding affinity.[6]

-

The Morpholine Ring: While the core morpholine is important for pharmacokinetics, substitutions on the morpholine ring itself can impact potency. For instance, introducing alkyl groups at the C-3 position has been shown to increase anticancer activity in certain contexts.[9]

-

The Linker: When the morpholine moiety is attached to another pharmacophore (as in Gefitinib), the length and flexibility of the linker chain are crucial for optimal positioning within the target's binding site.[13]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel this compound derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 22 | Triazene-appended morpholine chalcone | MDA-MB-231 (Breast) | 20.0 | [14] |

| Compound 22 | Triazene-appended morpholine chalcone | SW480 (Colon) | 12.5 | [14] |

| Compound 4b | Gefitinib-1,2,3-triazole derivative | A549 (Lung) | 3.94 ± 0.01 | [11] |

| Compound 4b | Gefitinib-1,2,3-triazole derivative | NCI-H1437 (Lung) | 1.56 ± 0.06 | [11] |

| M5 | Substituted morpholine derivative | MDA-MB-231 (Breast) | 81.92 µg/mL | [4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a common method to determine if a novel compound directly inhibits a target kinase, such as PI3K. The principle relies on measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., PI3Kα)

-

Kinase-specific substrate (e.g., a peptide or PIP2)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Lumit™, or a phospho-specific antibody)

-

384-well white assay plates

-

Plate reader (Luminescence or Fluorescence capable)

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these into the kinase assay buffer to achieve the final desired concentrations for the assay.

-

Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

-

Kinase Addition: Add 10 µL of the kinase solution (kinase diluted in assay buffer) to each well.

-

Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Add 10 µL of the ATP/substrate mixture (ATP and substrate diluted in assay buffer) to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the specific kinase's activity.

-

Reaction Termination & Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis:

-

Subtract the background signal (wells with no kinase) from all data points.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor as 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Part 2: Antimicrobial Activity - A Renewed Arsenal

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The morpholine scaffold is present in the clinically approved antibiotic Linezolid and many experimental compounds, showcasing its utility in combating bacterial infections. Derivatives of this compound have been synthesized and evaluated, with some showing promising broad-spectrum antibacterial activity.[15]

Mechanism of Action

The antimicrobial mechanisms of morpholine derivatives are diverse. For example, Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. Other derivatives may function by disrupting the bacterial cell membrane or inhibiting essential enzymes involved in cell wall synthesis or DNA replication.[12][15]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Semicarbazide derivative (4-bromophenyl moiety) | Enterococcus faecalis | 3.91 | [12] |

| Thiosemicarbazide derivative (4-trifluoromethylphenyl) | Gram-positive strains | 31.25 - 62.5 | [12] |

| 7-(2-(aminomethyl)morpholino) derivative | Staphylococcus aureus | 25 | |

| 7-(2-(aminomethyl)morpholino) derivative | Escherichia coli | 29 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for quantitatively measuring the in vitro activity of an antimicrobial agent against a specific bacterial isolate.[15][16][17]

Objective: To determine the MIC of a test compound against selected bacterial strains.

Materials:

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multi-channel pipette

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Dilution in Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the second to last column. Discard 100 µL from this column. The last column will serve as the growth control.

-

-